molecular formula C6H8N4O2S B7745189 Thiophene-2,5-dicarbohydrazide CAS No. 14282-55-4

Thiophene-2,5-dicarbohydrazide

Cat. No.: B7745189
CAS No.: 14282-55-4
M. Wt: 200.22 g/mol
InChI Key: OZOUBFCLGNGYTA-UHFFFAOYSA-N
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Description

Thiophene-2,5-dicarbohydrazide is a useful research compound. Its molecular formula is C6H8N4O2S and its molecular weight is 200.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Surfactant and Schiff Base Synthesis:

    • Thiophene-2,5-dicarbohydrazide has been used in the synthesis of amphiphilic molecules, particularly thiophene gemini surfactants with Schiff base, by undergoing condensation reactions. Such surfactants have applications in various industries including pharmaceuticals and material science (You Yi, 2006).
  • Anticonvulsant Activity:

  • Coordination Polymers:

    • Research has been conducted on creating one-dimensional coordination polymers containing this compound. These materials have applications in material science and catalysis due to their unique structural and functional properties (O. Z. Yeşilel, İnci İlker, & E. Şahin, 2011).
  • Molecular Tautomerization Studies:

    • It has been used in studies investigating amide imidic prototropic tautomerization, which is essential for understanding reaction mechanisms and designing new molecules for pharmaceutical applications (N. Al‐Zaqri et al., 2020).
  • Optoelectronic Properties:

    • Research into this compound and its derivatives has also covered their optoelectronic properties, which are crucial for the development of electronic and photonic devices (Chia-Hua Tsai et al., 2013).
  • Antimicrobial and Analgesic Activities:

    • Some studies have explored the antimicrobial and analgesic activities of compounds derived from this compound, indicating its potential in the development of new therapeutic agents (T. S. Kumara et al., 2009).
  • Fluorescence Sensors for Metal Detection:

    • Thiophene-derived symmetrical Schiff bases, synthesized using this compound, have been used as sensors for detecting metal ions such as Ga3+ through fluorescence turn-on strategy, which has implications in environmental monitoring and industry (Yujing Xing et al., 2021).

Properties

IUPAC Name

thiophene-2,5-dicarbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S/c7-9-5(11)3-1-2-4(13-3)6(12)10-8/h1-2H,7-8H2,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOUBFCLGNGYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)NN)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362576
Record name thiophene-2,5-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14282-55-4
Record name thiophene-2,5-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Thiophene-2,5-dicarbohydrazide
Reactant of Route 2
Thiophene-2,5-dicarbohydrazide
Reactant of Route 3
Thiophene-2,5-dicarbohydrazide
Reactant of Route 4
Thiophene-2,5-dicarbohydrazide
Reactant of Route 5
Thiophene-2,5-dicarbohydrazide
Reactant of Route 6
Thiophene-2,5-dicarbohydrazide

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